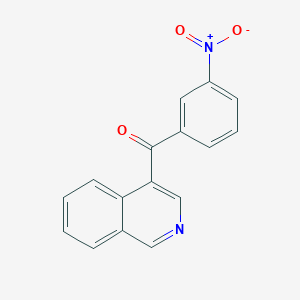

4-(3-Nitrobenzoyl)isoquinolin

Übersicht

Beschreibung

4-(3-Nitrobenzoyl)isoquinoline is a useful research compound. Its molecular formula is C16H10N2O3 and its molecular weight is 278.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(3-Nitrobenzoyl)isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Nitrobenzoyl)isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Krebsforschung

4-(3-Nitrobenzoyl)isoquinolin wurde als Kernstruktur bei der Synthese von Verbindungen mit potenziellen Antikrebsaktivitäten identifiziert . Seine Nitrogruppe kann modifiziert werden, um Derivate zu erzeugen, die das Wachstum von Krebszellen hemmen können. Die Forschung in diesem Bereich untersucht die Synthese neuer Analoga, die zur Entwicklung neuartiger Chemotherapeutika führen könnten.

Biologische Aktivität: Neurodegenerative Erkrankungen

Isochinolin-Derivate, einschließlich derer mit einer 4-(3-Nitrobenzoyl)-Einheit, haben sich bei der Behandlung neurodegenerativer Erkrankungen als vielversprechend erwiesen . Diese Verbindungen können mit biologischen Zielstrukturen interagieren, die mit Krankheiten wie Alzheimer und Parkinson in Verbindung stehen, und bieten so einen Weg für die Entwicklung neuer Therapeutika.

Pharmazeutische Forschung: Medikamentenentwicklung

Die Rolle der Verbindung in der pharmazeutischen Forschung ist aufgrund ihres Potenzials als Gerüst für die Medikamentenentwicklung von Bedeutung . Seine Struktur kann verwendet werden, um verschiedene bioaktive Moleküle zu erzeugen, die auf verschiedene pharmakologische Aktivitäten hin untersucht werden können, was zur Entdeckung neuer Medikamente führt.

Farbenindustrie: Farbstoffsynthese

In der Farbenindustrie kann this compound als Zwischenprodukt bei der Synthese komplexer Farbstoffe dienen . Seine chemische Struktur ermöglicht die Herstellung von Farbstoffen mit bestimmten Eigenschaften für den Einsatz in Textilien und anderen Materialien.

Chemische Synthese: Katalyse

Die Verbindung wird auch für ihre Rolle in der Katalyse innerhalb chemischer Syntheseprozesse untersucht . Forscher untersuchen ihren Einsatz bei der Erleichterung von Reaktionen, die zur Bildung komplexer organischer Moleküle führen, was Auswirkungen auf die industrielle Chemie hat.

Analytische Chemie: Chromatographie

Aufgrund seiner besonderen chemischen Eigenschaften kann this compound in der analytischen Chemie eingesetzt werden, insbesondere in der Chromatographie als Standard zur Kalibrierung von Instrumenten . Diese Anwendung ist entscheidend, um die Genauigkeit und Zuverlässigkeit analytischer Ergebnisse in verschiedenen Forschungsbereichen zu gewährleisten.

Wirkmechanismus

Target of Action

It is known that isoquinolines, a class of compounds to which 4-(3-nitrobenzoyl)isoquinoline belongs, interact with various biological targets

Mode of Action

Isoquinolines, in general, are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, and modulating ion channels

Biochemical Pathways

Isoquinolines are known to influence several biochemical pathways, including those involved in neurotransmission and cellular metabolism

Result of Action

Isoquinolines, in general, can have various effects at the molecular and cellular level, depending on their specific targets and mode of action

Biologische Aktivität

4-(3-Nitrobenzoyl)isoquinoline is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxic effects, and structure-activity relationships.

Chemical Structure and Synthesis

4-(3-Nitrobenzoyl)isoquinoline can be synthesized through various methods, including oxidative coupling reactions and metal-free air oxidation techniques. These synthetic pathways often yield derivatives that are evaluated for their biological efficacy. The nitro group on the benzoyl moiety is crucial for enhancing the compound's reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-(3-nitrobenzoyl)isoquinoline derivatives. For instance, a derivative exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve apoptosis induction through the intrinsic pathway, as indicated by the upregulation of pro-apoptotic markers (e.g., p53, Bax) and downregulation of anti-apoptotic markers (e.g., Bcl-2) .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| A549 | 0.6 ± 0.1 | Apoptosis via intrinsic pathway |

| MCF-7 | 9.9 ± 0.2 | Apoptosis induction |

The compound's anticancer effects are primarily attributed to:

- Induction of Apoptosis : Flow cytometry analyses have shown increased percentages of early and late apoptotic cells upon treatment with 4-(3-nitrobenzoyl)isoquinoline derivatives .

- Cell Cycle Arrest : Studies indicate that these compounds cause cell cycle arrest at the G2/M phase, further contributing to their cytotoxic effects .

- EGFR Inhibition : Some derivatives have demonstrated potent inhibitory activity against the epidermal growth factor receptor (EGFR), with IC50 values significantly lower than reference chemotherapeutic agents .

Study on A549 Cells

In a detailed study involving A549 lung cancer cells, treatment with 4-(3-nitrobenzoyl)isoquinoline led to:

- An increase in early apoptotic cells from 0.49% to 3.08%.

- A rise in late apoptotic cells from 0.21% to 15.24%.

- A total apoptotic percentage increase from 0.7% to 18.32% after 24 hours of exposure .

Structure-Activity Relationship

The presence of the nitro group is essential for enhancing the biological activity of isoquinoline derivatives. Substituents on the benzoyl ring can significantly alter the compound's potency:

Eigenschaften

IUPAC Name |

isoquinolin-4-yl-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O3/c19-16(11-5-3-6-13(8-11)18(20)21)15-10-17-9-12-4-1-2-7-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXKLNXWTMEIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401280055 | |

| Record name | 4-Isoquinolinyl(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-43-3 | |

| Record name | 4-Isoquinolinyl(3-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoquinolinyl(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.